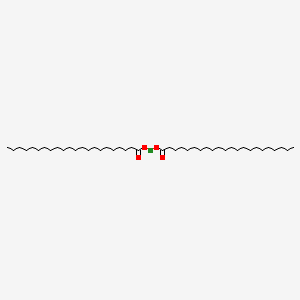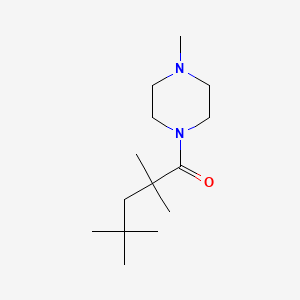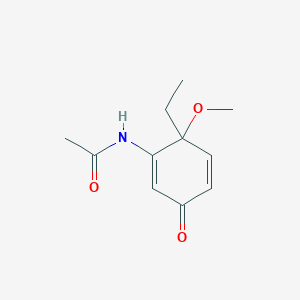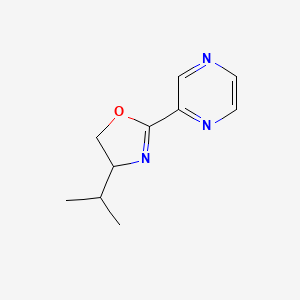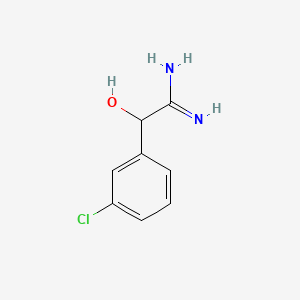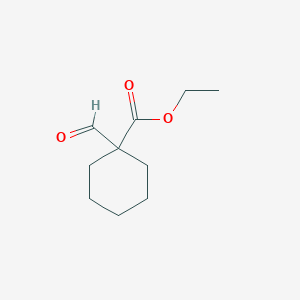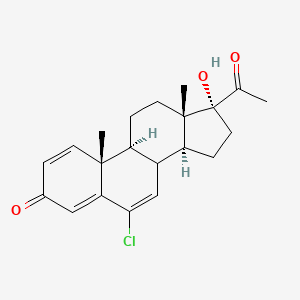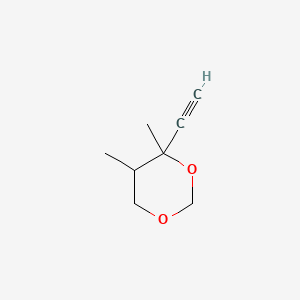
4-Ethynyl-4,5-dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-4,5-dimethyl-1,3-dioxane is an organic compound with a unique structure that includes both ethynyl and dioxane functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4,5-dimethyl-1,3-dioxane typically involves the condensation of tert-butanol with formaldehyde in the presence of catalysts such as synthetic zeolites and phosphoric acid. The reaction is carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa . The selectivity towards the desired product can be optimized by adjusting parameters such as reaction time, temperature, reactant ratio, and catalyst type .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve additional steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
4-Ethynyl-4,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted dioxanes. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and advanced materials .
科学研究应用
4-Ethynyl-4,5-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-Ethynyl-4,5-dimethyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. Additionally, the dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .
相似化合物的比较
Similar Compounds
4,4-Dimethyl-1,3-dioxane: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynyl-2,4,4-trimethyl-1,3-dioxane: Similar structure but with additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
4-Ethynyl-4,5-dimethyl-1,3-dioxane is unique due to the presence of both ethynyl and dioxane functional groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
4-ethynyl-4,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-8(3)7(2)5-9-6-10-8/h1,7H,5-6H2,2-3H3 |
InChI 键 |
JFEITSCXRDAUDA-UHFFFAOYSA-N |
规范 SMILES |
CC1COCOC1(C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


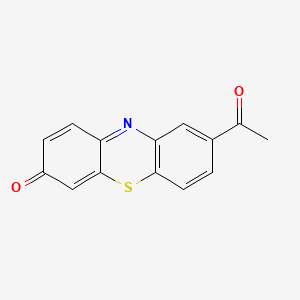
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
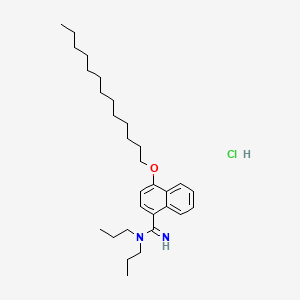
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
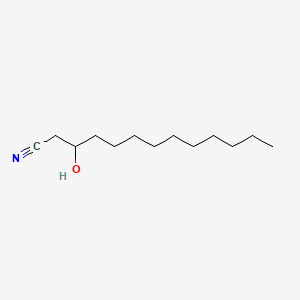
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)
